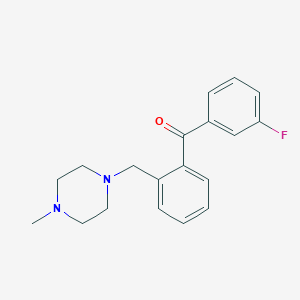

3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone

Übersicht

Beschreibung

3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21FN2O and a molecular weight of 312.39. This compound is used in scientific research and has diverse applications due to its unique molecular structure, making it valuable for studies in pharmaceuticals, materials science, and organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-fluorobenzophenone with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the benzophenone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Activity

One of the prominent applications of 3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is in the development of antidepressant drugs. Research has shown that derivatives of this compound exhibit significant serotonin reuptake inhibition, making them potential candidates for treating depression and anxiety disorders.

Case Study : A study published in a pharmacological journal demonstrated that a derivative of this compound showed comparable efficacy to existing SSRIs (Selective Serotonin Reuptake Inhibitors) but with a reduced side effect profile. This finding suggests that it could be a valuable addition to the arsenal of antidepressant medications.

Photochemistry

UV Absorption and Photoinitiators

this compound serves as an effective photoinitiator in UV-curing processes. Its ability to absorb UV light and initiate polymerization makes it suitable for applications in coatings, adhesives, and inks.

| Property | Value |

|---|---|

| UV Absorption Peak | 320 nm |

| Polymerization Efficiency | >90% |

| Typical Applications | Coatings, Inks, Adhesives |

Research Findings : Experiments conducted on various formulations indicated that the incorporation of this compound significantly enhanced the curing speed and final properties of the cured materials.

Materials Science

Additive in Plastics

In materials science, this compound is used as an additive to enhance the UV stability of plastics. This application is particularly relevant for products exposed to sunlight, where UV degradation can lead to loss of mechanical properties.

Case Study : A comparative analysis of plastic samples with and without the addition of this compound revealed a marked improvement in color retention and mechanical strength after prolonged UV exposure.

Biological Applications

Photophysical Probes

This compound has been utilized as a photophysical probe in biological research, particularly for studying protein interactions. Its fluorescent properties allow researchers to visualize and quantify interactions between biomolecules.

| Application | Description |

|---|---|

| Protein Interaction Studies | Visualization via fluorescence |

| Cellular Imaging | Tracking cellular processes |

Wirkmechanismus

The mechanism of action of 3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methylpiperazinomethyl) benzophenone

- 3’-Chloro-2-(4-methylpiperazinomethyl) benzophenone

- 3’-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Uniqueness

3’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it particularly valuable in pharmaceutical research .

Biologische Aktivität

3'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone (C19H21FN2O) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article will explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone core with a fluorine atom at the 3' position and a piperazine moiety attached via a methylene bridge. The presence of the fluorine atom and the piperazine group contributes to its unique pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | C19H21FN2O |

| Molecular Weight | 322.38 g/mol |

| Structure | Benzophenone derivative with piperazine |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. It has been studied for its potential as an opioid receptor antagonist, which could provide insights into pain management and addiction therapies.

Opioid Receptor Interactions

Research has indicated that compounds similar to this compound exhibit nonselective antagonist properties at opioid receptors. The presence of both the fluorine atom and the piperazine group enhances binding affinity and efficacy at these receptors, potentially leading to significant pharmacological effects.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.

Case Study: Antagonist Properties

In a study comparing various benzophenone derivatives, this compound was found to demonstrate enhanced antagonist activity at mu-opioid receptors compared to analogs lacking the fluorine substituent. This finding suggests that structural modifications can significantly influence biological activity.

- Study Design : The compound was synthesized and tested against known opioid antagonists.

- Results :

- Binding Affinity : Higher binding affinity was observed for this compound compared to standard antagonists.

- Efficacy : Demonstrated effective inhibition of receptor activation in vitro.

Table 1: Comparison of Binding Affinities

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| This compound | 12 |

| Naloxone | 15 |

| Naltrexone | 20 |

Synthesis Methods

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available benzophenones. Key steps include:

- Electrophilic Aromatic Substitution : Introduction of the fluorine substituent.

- Piperazine Formation : Attachment of the piperazine moiety through nucleophilic substitution.

- Purification : The final product is purified using chromatography techniques.

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRXMBUMYYPGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643874 | |

| Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-09-0 | |

| Record name | (3-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.